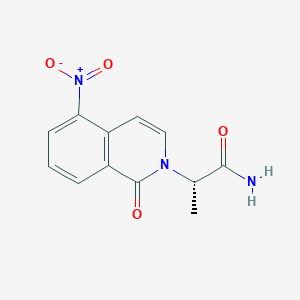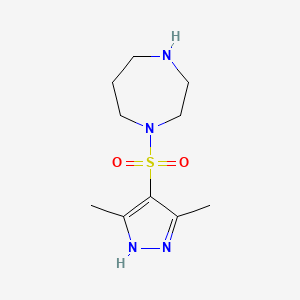![molecular formula C14H17NO4 B11854186 4-(8-Hydroxy-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5h)-yl)butan-2-one CAS No. 46985-27-7](/img/structure/B11854186.png)
4-(8-Hydroxy-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5h)-yl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(8-Hydroxy-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5h)-yl)butan-2-one is a complex organic compound with a unique structure that includes a dioxolo ring fused to an isoquinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Hydroxy-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5h)-yl)butan-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of a dioxolo-containing aldehyde with an isoquinoline derivative under acidic conditions, followed by reduction and hydrolysis steps to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(8-Hydroxy-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5h)-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
Chemistry
In chemistry, 4-(8-Hydroxy-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5h)-yl)butan-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activity. Its structure suggests that it may interact with specific enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, and its derivatives could be developed into new medications.
Industry
In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in areas such as polymer science, catalysis, and materials engineering.
作用機序
The mechanism of action of 4-(8-Hydroxy-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5h)-yl)butan-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
類似化合物との比較
Similar Compounds
- 7,8-Dihydro-1,3-dioxolo[4,5-g]quinazolin-6(5h)-one
- 9,10-Dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium
- 5-Ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid
Uniqueness
4-(8-Hydroxy-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5h)-yl)butan-2-one is unique due to its specific structural features, which include a dioxolo ring fused to an isoquinoline moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
46985-27-7 |
|---|---|
分子式 |
C14H17NO4 |
分子量 |
263.29 g/mol |
IUPAC名 |
4-(8-hydroxy-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-yl)butan-2-one |
InChI |
InChI=1S/C14H17NO4/c1-9(16)2-3-15-6-10-4-13-14(19-8-18-13)5-11(10)12(17)7-15/h4-5,12,17H,2-3,6-8H2,1H3 |
InChIキー |
DOCFTWOBHIMVHN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCN1CC(C2=CC3=C(C=C2C1)OCO3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Iodothieno[2,3-b]pyridine](/img/structure/B11854114.png)


![4-[(4-Cyanonaphthalen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B11854136.png)
![5-bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B11854138.png)
![10-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B11854144.png)
![[(5-Chloro-2-methylquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11854148.png)

![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(6-methylpyridin-3-yl)methanone](/img/structure/B11854162.png)





